Tert-butyl 2-phenylprop-2-enoate
Overview
Description
This compound is notable for its applications in pharmaceuticals and biomedicine, where it is used to combat various afflictions, including cancer, inflammation, and neurological disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2-phenylprop-2-enoate can be synthesized through the esterification of cinnamic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Cinnamic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or acids, depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-phenylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its therapeutic potential in treating neurological disorders and other diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism by which tert-butyl 2-phenylprop-2-enoate exerts its effects involves interactions with molecular targets and pathways within cells. The compound may modulate signaling pathways related to inflammation and cell proliferation, thereby exerting its therapeutic effects. Specific molecular targets could include enzymes and receptors involved in these pathways .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl acetate: Another ester with similar structural features but different applications.
Tert-butyl alcohol: A related compound used as a solvent and reagent in organic synthesis.
Cinnamic acid: The parent acid of tert-butyl 2-phenylprop-2-enoate, used in flavorings and fragrances.
Uniqueness
This compound is unique due to its specific ester structure, which imparts distinct chemical and biological properties. Its ability to act as a versatile intermediate in organic synthesis and its potential therapeutic applications set it apart from other similar compounds.
Properties
IUPAC Name |
tert-butyl 2-phenylprop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-10(11-8-6-5-7-9-11)12(14)15-13(2,3)4/h5-9H,1H2,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHRIFREAGFVMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=C)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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